molecular formula C15H16ClNO2 B1599749 DL-3-(4-Biphenyl)alanine hydrochloride CAS No. 63024-23-7

DL-3-(4-Biphenyl)alanine hydrochloride

Cat. No. B1599749
CAS RN: 63024-23-7
M. Wt: 277.74 g/mol
InChI Key: ZUZSOLFZHJQIAX-UHFFFAOYSA-N
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Description

DL-3-(4-Biphenyl)alanine hydrochloride is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . It is also known by several other names such as H-4-Phenyl-DL-Phe-OH hydrochloride, DL-4,4’-biphenylalanine hydrochloride, H-beta-(4-Biphenylyl)-DL-Ala-OH hydrochloride, H-DL-Bip-OH hydrochloride, and 2-Amino-3-biphenyl-4-yl-propionic acid hydrochloride .


Synthesis Analysis

The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride involves several methods . The reaction conditions include the use of hydrogen chloride in 1,4-dioxane and water under heating .


Molecular Structure Analysis

The molecular structure of DL-3-(4-Biphenyl)alanine hydrochloride consists of a biphenyl group attached to an alanine molecule . The exact structural details are not available in the search results.


Physical And Chemical Properties Analysis

DL-3-(4-Biphenyl)alanine hydrochloride has a molecular weight of 277.75 g/mol . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Analogous Compound Applications

Neurological Disorders and Drug Development

Compounds similar to DL-3-(4-Biphenyl)alanine hydrochloride, such as DL-threo-DOPS and its effects on Parkinson's disease and neurogenic orthostatic hypotension, have been explored. These studies have investigated the metabolic pathways, therapeutic effects, and mechanisms of action of DL-threo-DOPS, showing potential improvements in symptoms related to these conditions (Teelken et al., 1989; Freeman et al., 1999). These findings could hint at DL-3-(4-Biphenyl)alanine hydrochloride's potential application in treating similar neurological conditions or serving as a biochemical tool in researching these disorders.

Oncology and Gene Therapy

Research on specific inhibitors and gene therapies, such as the Hedgehog pathway inhibitor IPI-926 and adenovirus vector carrying the REIC/Dkk-3 gene, reveals a trend towards targeted cancer treatments and genetic approaches to managing solid tumors (Jimeno et al., 2013; Kumon et al., 2016). This research area could be relevant if DL-3-(4-Biphenyl)alanine hydrochloride shows promise in modulating pathways or gene expressions related to cancer.

Metabolic Studies and Drug Metabolism

Studies on the metabolism and disposition of various drugs, like dabigatran and BIBW 2992, provide insights into how compounds are processed in the body, their bioavailability, and potential for drug interactions (Blech et al., 2008; Eskens et al., 2007). Such pharmacokinetic profiles could inform the development and application of DL-3-(4-Biphenyl)alanine hydrochloride, especially if its therapeutic utility hinges on specific metabolic pathways.

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, washing hands before breaks and immediately after handling the product, and minimizing dust generation and accumulation . It is also recommended to keep the product in a dry, cool, and well-ventilated place and keep the container tightly closed .

Future Directions

While specific future directions for DL-3-(4-Biphenyl)alanine hydrochloride are not mentioned in the search results, there is ongoing research in the field of amino acids and their derivatives . This includes studying their terahertz response, which could provide valuable insights into their large-scale molecular vibrations .

properties

IUPAC Name

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSOLFZHJQIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457349
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-3-(4-Biphenyl)alanine hydrochloride

CAS RN

63024-23-7
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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